2-(dimethylphosphoryl)-6-fluoropyridine
Description
Properties
CAS No. |
2731011-09-7 |
|---|---|
Molecular Formula |
C7H9FNOP |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)-6-fluoropyridine typically involves the introduction of the dimethylphosphoryl group and the fluorine atom onto the pyridine ring. One common method involves the reaction of 2-chloro-6-fluoropyridine with dimethylphosphine oxide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the dimethylphosphoryl group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(dimethylphosphoryl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylphosphoryl)-6-fluoropyridine involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(dimethylphosphoryl)-6-fluoropyridine with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and applications.
Key Observations:
Electronic Effects :
- The dimethylphosphoryl group (-PO(CH₃)₂) in the target compound is a stronger electron-withdrawing group compared to alkoxy (-OtBu, -OCH₂C₃H₅) or halogenated (-CF₂Cl, -CF₂H) substituents. This enhances the pyridine ring’s electron deficiency, making it suitable for coordinating electron-rich metal centers in catalysis .
- Alkoxy-substituted analogs (e.g., 2-(tert-butoxy)-6-fluoropyridine) exhibit lower molecular weights and higher boiling points (e.g., 194.3°C), likely due to reduced steric hindrance and increased polarity compared to phosphorylated derivatives .
Steric and Synthetic Considerations :
- 2-(Diphenylphosphanylyl)-6-methylpyridine (MW 283.30) has a bulky diphenylphosphine group, which may limit its utility in reactions requiring small ligands. In contrast, the dimethylphosphoryl group offers a balance between electron withdrawal and steric accessibility .
- Halogenated analogs (e.g., 2-(chlorodifluoromethyl)-6-fluoropyridine) introduce reactive sites for cross-coupling reactions but may exhibit lower thermal stability due to C-F and C-Cl bond dissociation .
Applications: Phosphorylated derivatives are favored in catalysis (e.g., as ligands for palladium or nickel complexes) due to their strong σ-donor and weak π-acceptor properties . Alkoxy-substituted compounds (e.g., 2-(tert-butoxy)-6-fluoropyridine) are often intermediates in drug synthesis, leveraging their stability and ease of functionalization .
Research Findings and Trends
- Synthetic Routes : The dimethylphosphoryl group is typically introduced via phosphorus ligand-coupling reactions, as demonstrated in the synthesis of 2-(diphenylphosphanylyl)-6-methylpyridine . Similar methods could apply to the target compound.
- Thermal Stability : Phosphorylated pyridines generally exhibit higher thermal stability compared to halogenated analogs, which may decompose under harsh conditions .
- Safety and Handling : While specific data for this compound are lacking, related phosphorylated compounds often require handling under inert atmospheres due to air sensitivity .
Q & A
Basic: What are the optimal synthetic routes for 2-(dimethylphosphoryl)-6-fluoropyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves phosphorylation of fluoropyridine precursors. A two-step approach is recommended:
Fluorination: Introduce fluorine at the 6-position of pyridine using KF or Selectfluor under anhydrous conditions (e.g., DMF, 60–80°C, 12–24 hours).
Phosphorylation: React the fluorinated intermediate with dimethylphosphine oxide in the presence of a catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of pyridine to phosphorylating agent) and using microwave-assisted synthesis (reduced time, 30–60 minutes) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., fluorine at C6, dimethylphosphoryl at C2).
- ³¹P NMR: Verify phosphorylation (δ ~25–30 ppm).
- FT-IR: Identify P=O stretches (~1250–1150 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- X-ray Diffraction (XRD): Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Validate bond lengths (e.g., P=O ~1.48 Å) and angles .
Data Interpretation: Cross-reference with computational models (e.g., DFT) to resolve ambiguities in peak assignments.
Basic: What safety protocols should be followed when handling this compound given limited toxicity data?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures.
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced: How can researchers address contradictions in crystallographic data when determining the structure of this compound derivatives?
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution data to resolve disorder or twinning. Apply restraints for bond distances/angles based on similar compounds (e.g., dimethylphosphoryl analogs) .
- Cross-Validation: Compare XRD results with spectroscopic data (e.g., NMR coupling constants for fluorine-phosphorus interactions).
- Multi-Method Approach: Supplement with DSC/TGA to assess polymorphism and hydration states .
Advanced: What methodologies are effective for polymorph screening of this compound to identify therapeutically relevant crystalline forms?
Methodological Answer:
- Screening Techniques:
- Solvent Evaporation: Test polar (ethanol/water) vs. non-polar (toluene) solvents.
- Temperature Cycling: Vary cooling rates (0.1–10°C/min) to induce different nucleation pathways.
- Characterization: Use XRD to identify lattice parameters and FT-IR to detect hydrogen bonding variations.
- Bioactivity Correlation: Screen polymorphs in vitro for solubility and stability (e.g., PBS buffer at pH 7.4, 37°C) .
Advanced: How can computational modeling predict the bioactivity and toxicity of this compound prior to in vitro studies?
Methodological Answer:
- QSAR Models: Train models using datasets of phosphorylated pyridine derivatives to predict IC₅₀ values for targets like kinases.
- Docking Simulations: Use AutoDock Vina to assess binding affinity to ALK or EGFR receptors (PDB IDs: 4FZY, 1M17).
- Toxicity Prediction: Employ ADMET tools (e.g., SwissADME) to estimate hepatotoxicity and plasma protein binding .
Advanced: What experimental strategies can resolve conflicting bioactivity data in studies of this compound?
Methodological Answer:
- Dose-Response Curves: Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀ trends.
- Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
- Independent Replication: Collaborate with external labs to verify results, ensuring consistency in cell lines (e.g., HEK293 vs. HeLa) and protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
